molecular formula C22H21N5O5 B6484799 2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-38-2

2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6484799
CAS No.: 899742-38-2
M. Wt: 435.4 g/mol
InChI Key: CNDMFWDSCDFWLR-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.15426879 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 899742-38-2 , is a member of the purine derivatives family. Its complex structure includes a purine base modified with various aromatic and functional groups, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C22H21N5O5C_{22}H_{21}N_{5}O_{5} with a molecular weight of 435.4 g/mol . The structure features a carboxamide group that enhances solubility and biological activity, making it a candidate for pharmaceutical applications.

PropertyValue
Molecular FormulaC22H21N5O5
Molecular Weight435.4 g/mol
CAS Number899742-38-2

The biological activity of this compound is primarily attributed to its interaction with purinergic receptors, which play crucial roles in various physiological processes, including inflammation and immune responses. Research indicates that compounds similar to this one may act as inhibitors or modulators of these receptors, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Potential Mechanisms:

  • Purinergic Receptor Modulation : The compound may interact with P2Y12 receptors involved in inflammatory processes .
  • Enzyme Inhibition : It could inhibit specific enzymes associated with disease pathways, thereby exerting therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological activity of related purine derivatives. Here are some notable findings:

  • Antitumor Activity : Similar compounds have shown significant antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. For example, pyrazole derivatives have been noted for their inhibitory activity against various kinases implicated in tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have been demonstrated to reduce inflammation markers in cellular models, suggesting a potential application in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies highlight the antimicrobial effects of purine derivatives against various pathogens, indicating their utility in developing new antibiotics .

Case Study 1: Inhibition of Inflammatory Pathways

A study focused on a related purine derivative demonstrated that at concentrations around 50 µM , significant inhibition of pro-inflammatory cytokines was observed in vitro. This suggests that compounds like this compound may be effective in managing inflammatory responses in diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Activity

Research involving structural analogs revealed that certain purine derivatives exhibited IC50 values below 10 µM against cancer cell lines. This highlights the potential of these compounds as lead structures for developing anticancer therapies.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-16-8-6-5-7-14(16)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)13-11-12(30-2)9-10-15(13)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDMFWDSCDFWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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